Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of phenylbutyrates It is characterized by the presence of a 2,5-dimethoxyphenyl group attached to a butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction is carried out in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The mixture is refluxed in benzene to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butanoic acid.
Reduction: Formation of ethyl 4-(2,5-dimethoxyphenyl)-4-hydroxybutyrate.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dimethoxy-4-ethylamphetamine: A psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another compound with a similar phenyl ring substitution pattern.
Uniqueness: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is unique due to its specific functional groups and the presence of an ester linkage. This structural uniqueness imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFVTVGKBRKLLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645816 |
Source
|
Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-26-4 |
Source
|
Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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